Doxycycline-d6 -

Doxycycline-d6

Catalog Number: EVT-13842012
CAS Number:
Molecular Formula: C22H24N2O8
Molecular Weight: 450.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Doxycycline-d6 is a deuterated form of doxycycline, a broad-spectrum antibiotic belonging to the tetracycline class. Doxycycline is synthetically derived from oxytetracycline and was first discovered in 1967. It has been widely used to treat various bacterial infections, including those caused by both gram-positive and gram-negative bacteria, as well as conditions like acne and malaria. The deuterated variant, doxycycline-d6, is particularly useful in research settings, especially for applications involving mass spectrometry and nuclear magnetic resonance spectroscopy, where isotopic labeling can enhance analytical sensitivity and specificity .

Source

Doxycycline-d6 can be synthesized from the parent compound doxycycline through various chemical modification processes that incorporate deuterium into its molecular structure. The availability of doxycycline-d6 is typically through specialized chemical suppliers or research laboratories focusing on isotopically labeled compounds.

Classification

Doxycycline-d6 is classified under:

  • Chemical Class: Tetracyclines
  • Type: Small Molecule
  • Drug Classification: Antibiotic
  • CAS Number: Not specifically listed, but related to doxycycline with CAS number 564-25-0 for the non-deuterated form .
Synthesis Analysis

Doxycycline-d6 synthesis involves several steps that integrate deuterium into the doxycycline molecule. One common method includes the hydrogenation of a precursor compound using deuterated reagents or catalysts. For instance, a method utilizing a carbon-based rhodium catalyst has been reported, where the reaction conditions (temperature and pressure) are carefully controlled to facilitate the incorporation of deuterium into the desired positions on the doxycycline structure .

Technical Details

  1. Starting Material: Methacycline or its salts are often used as precursors.
  2. Catalyst: A rhodium complex supported on functionalized activated carbon.
  3. Reaction Conditions:
    • Temperature: 40-120 °C
    • Pressure: 0.4-2.5 MPa
    • Duration: 4-12 hours
  4. Purification: Following synthesis, purification techniques such as chromatography may be employed to isolate doxycycline-d6 from by-products and unreacted materials .
Molecular Structure Analysis

The molecular structure of doxycycline-d6 retains the core tetracycline framework with specific modifications that incorporate deuterium atoms.

Structure Data

  • Chemical Formula: C22H24D2N2O8 (where D represents deuterium)
  • Molecular Weight: Approximately 446.45 g/mol (exact value may vary slightly depending on isotopic composition)
  • IUPAC Name: (4S,4aR,5S,5aR,6R,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide .
Chemical Reactions Analysis

Doxycycline-d6 participates in similar chemical reactions as its non-deuterated counterpart due to its structural similarity. Its reactivity can be influenced by the presence of deuterium:

  1. Antibiotic Activity: It inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.
  2. Chemical Stability: The incorporation of deuterium can enhance stability against metabolic degradation.
  3. Reactions with Electrophiles: The presence of deuterium can affect reaction kinetics and mechanisms in electrophilic aromatic substitutions.

Technical Details

The reactions involving doxycycline-d6 can be monitored using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to understand its behavior in biological systems and chemical environments .

Mechanism of Action

Doxycycline-d6 exerts its antibacterial effect primarily through inhibition of protein synthesis in bacteria.

Process

  1. Binding Site: Doxycycline-d6 binds allosterically to the 30S ribosomal subunit.
  2. Inhibition Mechanism:
    • Blocks the association of aminoacyl-tRNA with the ribosomal A site.
    • Prevents elongation during protein synthesis.
  3. Anti-inflammatory Effects: It also has anti-inflammatory properties by inhibiting nitric oxide synthase and affecting leukocyte movement during inflammation .

Data

The effectiveness of doxycycline-d6 in inhibiting bacterial growth can be quantitatively assessed using minimum inhibitory concentration assays.

Physical and Chemical Properties Analysis

Doxycycline-d6 shares many physical and chemical properties with doxycycline but may exhibit slight variations due to deuteration.

Physical Properties

  • Appearance: Typically a yellow crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • Stability: More stable than non-deuterated forms under certain conditions due to lower susceptibility to metabolic pathways.
  • pH Sensitivity: Similar pH stability characteristics as doxycycline; generally stable at neutral pH but may degrade under acidic conditions.

Relevant analytical techniques such as high-performance liquid chromatography may be employed for detailed characterization of physical properties .

Applications

Doxycycline-d6 is primarily used in scientific research applications:

  1. Analytical Chemistry: Utilized in mass spectrometry for quantitative analysis due to its isotopic labeling.
  2. Pharmacokinetics Studies: Helps in understanding drug metabolism and distribution through tracing deuterated compounds in biological systems.
  3. Biological Research: Investigates mechanisms of action and resistance in bacterial strains.
Isotopic Labeling Strategies in Doxycycline-d6 Synthesis

Deuterium Incorporation Techniques for Stable Isotope Labeling

Deuterium incorporation into doxycycline primarily targets the dimethylamino group at the C4 position, where selective demethylation enables site-specific deuteromethylation. The non-classical Polonovski reaction serves as the foundational technique for this process. As detailed in the synthesis of doxycycline-[13CD3], the procedure initiates with N-demethylation of doxycycline free base 1 using m-chloroperoxybenzoic acid (m-CPBA) to form the N-oxide intermediate 2 (95% purity by LC/MS). Subsequent iron-catalyzed reduction (Fe(0)/FeCl~3~) in isopropanol yields N-desmethyldoxycycline 3 with 79% efficiency, albeit with a 21% doxycycline byproduct requiring rigorous purification via EDTA chelation and reverse-phase chromatography [1].

The deuterium labeling step employs methyl-[13CD3] iodide (CD~3~I) under Mitsunobu-like conditions using polymer-supported triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF). This approach minimizes quaternization (<1% byproduct) even with CD~3~I excess (3 equivalents), achieving 99% isotopic purity in the final doxycycline-[13CD3] hyclate 4 [1] [2]. For doxycycline-d~6~, analogous strategies using deuterated methyl iodide (CD~3~I) or formaldehyde (CD~2~O) may be applied, though the exact synthetic route remains proprietary in commercial offerings [7] [8].

Table 1: Deuterium Incorporation Methods for Doxycycline-d~6~ Synthesis

TechniqueReagentsIsotopic PurityKey Challenge
Polonovski Demethylationm-CPBA, Fe(0)/FeCl~3~95% (intermediate)Byproduct removal (21% doxycycline)
Reductive DeuterationCD~3~I, polymer-PPh~3~, DIAD99%Suppressing quaternization
Direct Isotope ExchangeD~2~O, Pd/C catalystsLimited dataNon-selective H/D exchange

Optimization of Radiolabeling Efficiency in Doxycycline-d6 Production

Critical parameters govern the radiolabeling efficiency and scalability of doxycycline-d~6~ synthesis:

  • Reaction Stoichiometry: A 1.5:1 molar ratio of polymer-supported triphenylphosphine to N-desmethyldoxycycline balances cost and yield. Excess CD~3~I (≥3 eq) ensures complete methylation but necessitates careful quenching to prevent solvent-derived impurities [1].
  • Catalyst System: Iron powder (325 mesh, 97%) and FeCl~3~·6H~2~O (0.15 eq and 0.03 eq respectively) in isopropanol enable reproducible demethylation at –20°C to RT. Substituting Fe(0) with noble metals (e.g., Pd/C) risks over-reduction [1].
  • Solvent Selection: THF optimizes solubility during re-methylation, while chloroform/isopropanol (3:1) maximizes N-oxide formation efficiency at –78°C. Ethanol/water (1:1) facilitates crystallization of the final product [1].
  • Isotope Economy: The 33% overall yield of doxycycline-[13CD3] hyclate reflects losses during multi-step purification. Reverse-phase chromatography (C18 silica gel) recovers >90% of deuterated product but requires gradient elution from water to acetonitrile [1].

Table 2: Yield Optimization in Deuterated Doxycycline Synthesis

StepKey ParametersEfficiencyImprovement Strategy
N-Oxidationm-CPBA (1.25 eq), –20°C, 45 min95% purityTemperature control to limit epimerization
DemethylationFe(0)/FeCl~3~ (0.15/0.03 eq), RT, 2h79% yieldCatalyst activation via HCl acidification
Re-methylationCD~3~I (3 eq), polymer-PPh~3~, THF, 24h>90% conversionAzodicarboxylate slow addition
CrystallizationEthanol/water (1:1), –20°C99.4% puritySeeding with doxycycline hyclate crystals

Properties

Product Name

Doxycycline-d6

IUPAC Name

(4S,4aR,5S,5aR,6R,12aR)-4-[bis(trideuteriomethyl)amino]-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

Molecular Formula

C22H24N2O8

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15-,17-,22-/m0/s1/i2D3,3D3

InChI Key

SGKRLCUYIXIAHR-QPCPLXOUSA-N

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O

Isomeric SMILES

[2H]C([2H])([2H])N([C@H]1[C@@H]2[C@H]([C@@H]3[C@H](C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)C)O)C([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.